molecular formula C8H13NS B13898562 1-(5-Methylthiophen-2-yl)propan-1-amine

1-(5-Methylthiophen-2-yl)propan-1-amine

Cat. No.: B13898562
M. Wt: 155.26 g/mol
InChI Key: JODMVIXXXIEFSS-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)propan-1-amine is a primary amine featuring a thiophene ring substituted with a methyl group at the 5-position and a three-carbon aliphatic chain terminating in an amino group. Thiophene derivatives are widely studied in medicinal and materials chemistry due to their aromatic stability, electron-rich nature, and capacity for π-π interactions.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)propan-1-amine

InChI

InChI=1S/C8H13NS/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3

InChI Key

JODMVIXXXIEFSS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(S1)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-methylthiophen-2-yl)propan-1-amine generally involves the introduction of the amine group onto a propyl chain attached to the 5-methylthiophene ring. The key challenge is the selective functionalization of the thiophene ring and the controlled amination of the alkyl side chain.

Reported Preparation Methods

Method No. Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield Range Notes/References
1 5-Methylthiophene-2-carboxaldehyde or 5-methylthiophene derivatives Reductive amination with propan-1-amine or derivatives, catalytic hydrogenation Room temperature to mild heating, often with Pd/C or Raney Ni catalysts Moderate to high (31%–86%) Adapted from related thiophene amine syntheses; spectral confirmation by NMR and LC/MS
2 2-(5-Methylthiophen-2-yl)succinic acid Condensation with aminoalkylamines in presence of carbonyldiimidazole (CDI) Room temperature, dry dimethylformamide (DMF), 24 h 31%–86% Used in hybrid compound synthesis involving thiophene and pyrrolidine-2,5-dione; purified by column chromatography
3 Alkyl halides derived from 5-methylthiophene Nucleophilic substitution with ammonia or primary amines Mild to moderate heating, polar aprotic solvents Variable Common alkylation approach; requires halogenated intermediate preparation
4 Hydroaminomethylation of alkenes containing 5-methylthiophene moiety Transition metal catalysis (Rh, Ru complexes) Mild conditions, syngas (CO/H2), amine source High selectivity and atom economy Modern catalytic method for alkylamine synthesis; applicable to related thiophene substrates

Detailed Analysis of Key Preparation Pathways

Condensation and Reductive Amination Approach

A widely documented approach involves the condensation of 2-(5-methylthiophen-2-yl)succinic acid with aminoalkylamines, facilitated by carbonyldiimidazole (CDI) as a coupling agent in dry dimethylformamide (DMF) at room temperature. This method yields intermediates that, upon further processing, afford the target amines as either hydrochloride salts or free bases. The reaction proceeds cleanly with yields ranging from 31% to 86%, and the products are purified by column chromatography using dichloromethane:methanol mixtures. Structural confirmation is achieved by proton and carbon nuclear magnetic resonance (1H-NMR, 13C-NMR) and liquid chromatography-mass spectrometry (LC/MS).

Transition Metal-Catalyzed Hydroaminomethylation

Hydroaminomethylation represents a modern and atom-economical synthetic route to alkylamines, involving the tandem hydroformylation of alkenes followed by condensation and hydrogenation steps catalyzed by transition metals such as rhodium or ruthenium complexes. This method can be adapted for alkenes bearing the 5-methylthiophene substituent, enabling direct formation of this compound derivatives with high regio- and stereoselectivity under mild conditions. The process uses syngas (CO/H2) and amine sources, producing minimal waste and offering excellent functional group tolerance.

Nucleophilic Substitution on Halogenated Precursors

Another classical method involves preparing halogenated 5-methylthiophene derivatives, such as bromopropyl-substituted thiophenes, which then undergo nucleophilic substitution with ammonia or primary amines to yield the desired amine. This approach requires careful preparation of the halogenated intermediate and control of reaction conditions to avoid side reactions. It is less atom-economical but remains a viable route in certain synthetic contexts.

Comparative Summary of Preparation Methods

Feature Condensation with CDI Hydroaminomethylation Nucleophilic Substitution
Starting Materials 2-(5-Methylthiophen-2-yl)succinic acid + aminoalkylamines Alkenes with 5-methylthiophene + syngas + amines Halogenated 5-methylthiophene derivatives + ammonia/amine
Catalysts/Reagents Carbonyldiimidazole (CDI) Rhodium or Ruthenium complexes None or base catalysts
Reaction Conditions Room temperature, DMF, 24 h Mild temperature and pressure, syngas atmosphere Moderate heating, polar aprotic solvents
Yield 31%–86% High, with excellent selectivity Variable, dependent on halide quality
Purification Column chromatography Often crystallization or extraction Chromatography or distillation
Advantages Mild, good yields, well-characterized Atom economical, environmentally friendly Straightforward, traditional
Limitations Requires CDI and dry solvents Requires specialized catalysts and syngas Multi-step, potential side reactions

Research Findings and Analytical Data

  • Yields for condensation methods range broadly but can reach up to 86%, with products isolated as racemic mixtures or salts, depending on the amine used.
  • Spectroscopic characterization consistently confirms the structure of the amine products: 1H-NMR signals correspond to the thiophene ring protons, methyl substituents, and the propan-1-amine chain; 13C-NMR and LC/MS data support molecular integrity.
  • Hydroaminomethylation catalysis has been shown to produce linear alkylamines with high regioselectivity (up to >99:1 linear:branched ratio) and excellent atom economy, making it a promising method for industrial-scale synthesis.
  • Safety and quality data indicate that the compound should be handled under standard laboratory precautions, with purity typically above 95% for research applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-(5-Methylthiophen-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Heterocycle Effects :

  • Thiophene derivatives (e.g., ) exhibit higher aromatic stability compared to furan analogs (e.g., ) due to sulfur's electron-donating resonance effects.
  • Benzimidazole-containing compounds (e.g., ) introduce additional nitrogen atoms, enabling hydrogen bonding and metal coordination, which are absent in simple thiophene derivatives.

Methyl groups (e.g., ) balance lipophilicity and steric bulk, optimizing interactions with hydrophobic binding pockets.

Secondary amines (e.g., ) exhibit lower basicity (pKa ~9–10) compared to primary amines (pKa ~10–11), affecting protonation states under physiological conditions.

Physicochemical and Computational Insights

  • Lipophilicity : Predicted logP values (ChemAxon):
    • This compound: ~2.1
    • 1-(5-Phenylthiophen-2-yl)ethan-1-amine: ~3.5
    • 1-(5-Methylfuran-2-yl)propan-1-amine: ~1.8
  • Electronic Properties : Multiwfn analysis of electron density maps reveals stronger electron-rich regions in thiophene vs. furan analogs, aligning with sulfur's polarizability.

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